molecular formula C21H22O11 B162043 Taxifolin 7-O-rhamnoside

Taxifolin 7-O-rhamnoside

Cat. No.: B162043
M. Wt: 450.4 g/mol
InChI Key: HNGAZJABJOAMSW-FHXNIQKESA-N
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Description

Contextualization within Flavonoid Glycoside Research

Taxifolin (B1681242) 7-O-rhamnoside is classified as a flavonoid glycoside, a large and diverse group of natural compounds that are subjects of extensive scientific inquiry. medchemexpress.commedchemexpress.com Flavonoids are polyphenolic secondary metabolites found in plants, and their glycosidic forms, where a sugar molecule is attached to the flavonoid backbone, are particularly common. researchgate.net The glycosylation process can significantly alter the physical and chemical properties of the parent flavonoid, including its solubility and stability. Research into flavonoid O-glycosides is a substantial field, with a majority of naturally occurring flavone (B191248) and isoflavone (B191592) glycosides, and a significant portion of flavonol glycosides, featuring a sugar moiety at the 7-hydroxy position. researchgate.net Taxifolin 7-O-rhamnoside has been isolated from various plant sources, notably the whole plant of Hypericum japonicum and the rhizomes of Smilax china. selleckchem.comglpbio.comphytopurify.comphcogres.comphcogres.com Its identification as a natural product continues to fuel research into its properties and potential applications. phytopurify.combiocrick.com

Significance as a Dihydroflavonol Derivative

The chemical structure of this compound is central to its classification and scientific interest. It is a derivative of taxifolin, which is also known as dihydroquercetin. wikipedia.org Taxifolin belongs to the dihydroflavonol (or flavanonol) subclass of flavonoids. wikipedia.org The core structure is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one. This compound is formed when a rhamnose sugar molecule attaches to the taxifolin structure at the 7-position via an O-glycosidic bond. researchgate.netnih.gov This specific glycosylation pattern distinguishes it from other glycosides of taxifolin, such as astilbin (B1665800), which is the 3-O-rhamnoside of taxifolin. phcogres.comwikipedia.org The precise stereochemistry of the molecule is specified in its IUPAC name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one nih.gov
Molecular FormulaC21H22O11 nih.govbiocrick.com
Molecular Weight450.4 g/mol nih.govbiocrick.com
CAS Number137592-12-2 selleckchem.combiocrick.com
Physical DescriptionSolid Powder biocrick.comsigmaaldrich.com
Canonical SMILESC[C@H]1C@@HOC2=CC(=C3C(=C2)OC@@HO)C4=CC(=C(C=C4)O)O)O)O)O)O nih.gov

Overview of Current Research Landscape and Emerging Areas

The research landscape for this compound encompasses several key areas. A primary focus has been its isolation from natural sources and structural elucidation using spectral techniques. phytopurify.com Following its identification, research has progressed to investigate its biological activities. One of the notable findings is its antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). selleckchem.comwikipedia.org This has positioned the compound as a subject of interest in the search for new antibacterial agents. selleckchem.com

Another significant area of research is the development of analytical methods for its quantification. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the simultaneous measurement of taxifolin and taxifolin 3-O-rhamnoside in the rhizomes of Smilax china. phcogres.comphcogres.com Such methods are crucial for quality control of plant extracts and products containing these flavonoids. phcogres.com Studies have also highlighted its antioxidant and anti-inflammatory properties. ambeed.com Emerging research continues to explore the potential of this and other related flavonoid glycosides, building on the broader understanding of taxifolin's wide range of pharmacological actions, which include anti-inflammatory and antioxidant effects. japer.inresearchgate.net

Table 2: Summary of Selected Research Findings for Taxifolin Glycosides

Research AreaFinding/MethodCompound(s)Source
Antibacterial ActivityDemonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).This compound selleckchem.com
Analytical ChemistryDevelopment of an RP-HPLC method for simultaneous quantification.Taxifolin and Taxifolin 3-O-rhamnoside (Astilbin) phcogres.comphcogres.com
Detection Limit (HPLC)0.077 µg/mlTaxifolin 3-O-rhamnoside (Astilbin) phcogres.comphcogres.com
Quantification Limit (HPLC)0.234 µg/mlTaxifolin 3-O-rhamnoside (Astilbin) phcogres.comphcogres.com
Natural Source IsolationIsolated from the whole plant of Hypericum japonicum.This compound phytopurify.com
Natural Source IsolationIsolated from the rhizomes of Smilax china.Taxifolin and Taxifolin 3-O-rhamnoside (Astilbin) phcogres.comphcogres.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGAZJABJOAMSW-FHXNIQKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Botanical and Biological Sourcing of Taxifolin 7 O Rhamnoside

Identification in Plant Species

The identification of Taxifolin (B1681242) 7-O-rhamnoside has been reported in several distinct botanical families, highlighting its distribution across the plant kingdom.

Hypericum japonicum as a Documented Source

Hypericum japonicum, a member of the Guttiferae family, is a well-documented source of Taxifolin 7-O-rhamnoside. medchemexpress.comglpbio.comabmole.com Research has led to the successful isolation of this flavonoid from the plant. medchemexpress.comglpbio.comabmole.com Specifically, a study published in Phytochemistry detailed the isolation of (2R,3R)-taxifolin-7-rhamnoside from the whole plant of Hypericum japonicum, where its structure was elucidated using spectral techniques. phytopurify.com This discovery was significant as it identified a new flavanonol rhamnoside from this species, alongside other known compounds. phytopurify.com

Other Documented Botanical Origins

Beyond Hypericum japonicum, this compound has been identified in plants from other families, including Leguminosae and Compositae. medchemexpress.com One notable example is Erythrina stricta Roxb., a plant belonging to the Leguminosae family, which is also listed as an initial source of this compound. medchemexpress.com The presence of taxifolin and its glycosidic forms has also been noted in various other plants, such as Genista corsica and Ochna beddomei, which contains taxifolin-3-O-rhamnoside. google.com The broader taxifolin compound can also be found in conifers like the Douglas fir (Pseudotsuga taxifolia), larch, and the leaves of Chamaecyparis obtusa. google.comfrontiersin.org

Distribution within Plant Tissues and Organs

The distribution of flavonoids like this compound within a plant can vary, with concentrations differing between the roots, leaves, fruits, and twigs. In the case of Hypericum japonicum, the entire plant has been utilized for the isolation of this compound. phytopurify.com This suggests a widespread distribution of the compound throughout the plant's tissues.

Generally, flavonoids are found in various parts of plants. For instance, in the Taxus genus, flavonoids have been isolated from needles, fruit, and twigs. mdpi.com While this observation pertains to the broader class of flavonoids and not specifically this compound, it illustrates the common distribution patterns of these compounds. The parent compound, taxifolin, has been extracted from the bark of Douglas fir trees and is also present in larch. frontiersin.org

The table below summarizes the documented botanical sources of this compound.

Plant SpeciesFamily
Hypericum japonicumGuttiferae
Erythrina stricta Roxb.Leguminosae
Various speciesCompositae

Isolation and Purification Methodologies for Taxifolin 7 O Rhamnoside

Conventional Extraction Techniques

Conventional methods for extracting flavonoids like Taxifolin (B1681242) 7-O-rhamnoside have long been established in phytochemical research. These techniques, while sometimes less efficient than modern alternatives, are foundational and still widely used due to their simplicity and cost-effectiveness.

Maceration and Solid-Liquid Extraction Principles

Maceration is a solid-liquid extraction technique that involves soaking the plant material in a solvent for a specific period. This allows the soluble phytochemicals, including Taxifolin 7-O-rhamnoside, to diffuse from the plant matrix into the solvent. The efficiency of maceration is influenced by factors such as the type of solvent, temperature, and the particle size of the plant material. For instance, ethanol (B145695) maceration, where larch wood powder was submerged in a 60% ethanol solution at room temperature for 24 hours, has been used for taxifolin extraction.

Solid-liquid extraction is a broader category that encompasses maceration. It is based on the principle of transferring one or more solutes from a solid to a liquid phase. In a study on Pinus sylvestris, a mixture of 80% methanol (B129727) with an antioxidant was used to extract polyphenols through sonication for 30 minutes, followed by filtration.

Reflux and Heated Extraction Approaches

Reflux extraction is a technique where the extraction solvent is continuously boiled, and the resulting vapor is condensed and returned to the extraction vessel. nih.gov This method utilizes heat to increase the solubility of the target compound and the diffusion rate, often leading to higher extraction yields in a shorter time compared to simple maceration. Flavonoids are commonly extracted using solvents like methanol, ethanol, acetone (B3395972), or water with heated reflux methods. nih.gov For example, taxifolin has been extracted from larch tree roots by heating with 90% ethanol at 90°C for 3 hours, a process that was repeated three times.

Extraction MethodPlant SourceSolventKey ParametersReference
MacerationLarch wood powder60% EthanolRoom temperature, 24 hours
Solid-Liquid ExtractionPinus sylvestris80% Methanol with antioxidantSonication for 30 minutes
Heated RefluxLarch tree roots90% Ethanol90°C, 3 hours, repeated 3 times

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction technologies have been developed. These methods often offer improved efficiency and are considered more environmentally friendly or "green" extraction techniques. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. nih.gov The acoustic cavitation generated by ultrasound creates micro-disruptions in the plant cell walls, facilitating the release of intracellular compounds and improving mass transfer. researchgate.net UAE is noted for being a time and energy-saving method. mdpi.com The efficiency of UAE can be influenced by parameters such as ultrasound power, frequency, temperature, and solvent type. researchgate.net Studies have shown that UAE can be an effective method for obtaining phenolics from sources like Picea abies. nih.gov For instance, the extraction of taxifolin from Abies nephrolepis has been investigated using various ultrasound powers (80-200 W) and frequencies (45, 80, and 100 kHz). mdpi.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction of target compounds. nih.govnih.gov The microwave radiation causes localized heating within the plant cells, leading to cell wall rupture and enhanced release of phytochemicals. acgpubs.org MAE offers advantages such as shorter extraction times, reduced solvent consumption, and potentially higher extraction yields compared to conventional methods. acgpubs.org Optimized conditions for MAE of taxifolin from larch wood involved a 14-minute microwave irradiation time, a liquid-to-solid ratio of 15 mL/g, and a microwave power of 406 W. In another study, MAE was found to be more efficient than UAE for extracting phenolic compounds. researchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid possesses properties of both a liquid and a gas, allowing it to diffuse into the solid matrix like a gas and dissolve compounds like a liquid. SFE is highly selective and can be fine-tuned by adjusting pressure and temperature. nih.gov It is also considered a green technology as it avoids the use of organic solvents. The extraction of taxifolin from pine bark has been performed using supercritical CO2 with ethanol as a modifier.

Advanced Extraction MethodPrincipleAdvantagesExample Application (Taxifolin-related)Reference
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation enhances cell wall disruption and mass transfer.Time and energy saving. mdpi.comExtraction from Abies nephrolepis at various powers and frequencies. mdpi.com nih.govresearchgate.net
Microwave-Assisted Extraction (MAE)Localized heating by microwaves ruptures plant cells.Shorter extraction time, reduced solvent use. acgpubs.orgOptimized extraction from larch wood at 406 W for 14 min. nih.govnih.gov
Supercritical Fluid Extraction (SFE)Utilizes a solvent with gas-like diffusion and liquid-like dissolving power.High selectivity, no organic solvent residue.Extraction from pine bark using supercritical CO2 with ethanol. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of phytoconstituents from a plant extract. researchgate.net It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net For the isolation of polar compounds like flavonoid glycosides, a sequence of chromatographic methods is typically employed to achieve high purity.

Column Chromatography Principles and Applications

Column chromatography serves as a primary and versatile method for the initial fractionation of crude plant extracts. The principle of this technique lies in the separation of molecules based on their differential adsorption to a solid stationary phase, such as silica (B1680970) gel or polyamide, while a liquid mobile phase flows through the column. rsc.orgresearchgate.net The choice of stationary and mobile phases is critical and depends on the polarity of the target compounds.

For the separation of flavonoid glycosides, which are relatively polar, normal-phase chromatography on silica gel is a common approach. researchgate.netresearchgate.net In this method, a non-polar mobile phase is used initially, and its polarity is gradually increased to elute compounds of increasing polarity. For instance, a gradient of chloroform (B151607) and methanol is often used. researchgate.net Alternatively, reversed-phase column chromatography, using stationary phases like C18, is also employed, where the stationary phase is non-polar and the mobile phase is polar (e.g., methanol-water mixtures). researchgate.net

Sephadex LH-20, a modified dextran (B179266) gel, is another popular stationary phase for the separation of flavonoids. researchgate.netauctoresonline.org This gel facilitates separation based on molecular size (size-exclusion chromatography) as well as partition chromatography due to its hydrophilic and lipophilic properties. researchgate.net Elution is typically performed with solvents like methanol or ethanol-water mixtures. researchgate.netauctoresonline.org In the isolation of taxifolin and its glycosides from Cudrania tricuspidata, a Sephadex LH-20 column with a methanol-water (1:1) eluent was utilized. researchgate.net

A typical column chromatography procedure for flavonoid glycosides might involve the following steps:

Preparation of the crude extract, which may involve pre-purification steps like liquid-liquid extraction to remove highly non-polar compounds like fats and chlorophylls.

Packing the column with the chosen stationary phase (e.g., silica gel) slurried in the initial mobile phase.

Loading the extract onto the top of the column.

Eluting the column with a solvent system of gradually increasing polarity. For example, starting with 100% chloroform and gradually adding methanol. ajoeer.org.ng

Collecting fractions of the eluate and monitoring their composition using techniques like Thin Layer Chromatography (TLC).

Combining fractions containing the target compound for further purification.

Table 1: Examples of Column Chromatography Conditions for Flavonoid Separation

Compound TypeStationary PhaseMobile Phase (Eluent)Source of Method Example
Flavonoid GlycosidesSilica GelDichloromethane/Methanol Gradient researchgate.net
Flavonoid Aglycones and GlycosidesSephadex LH-20Methanol/Water (1:1) researchgate.net
TaxifolinSilica GelHexane/Ethyl Acetate Gradient researchgate.net
FlavonoidsPolyamideEthanol/Water Gradient rsc.org

Flash Chromatography

Flash chromatography is an evolution of traditional column chromatography, designed for faster and more efficient separations. It operates under positive pressure (using compressed air or a pump), which forces the mobile phase through the column at a higher flow rate. researchgate.netajoeer.org.ng This technique typically uses smaller particle size stationary phases, leading to higher resolution and reduced separation times.

In the context of isolating this compound, flash chromatography would likely be used to further purify fractions obtained from initial column chromatography. researchgate.net The principle remains the same—separation based on differential partitioning—but the speed and efficiency are significantly improved. For instance, an acetone extract of Chenopodium album was subjected to flash chromatography for the isolation of a flavonoid. researchgate.net Similarly, the final purification of taxifolin has been achieved using a flash system with a mobile phase of 50% methanol in water. researchgate.net

The selection of the column (cartridge) and solvent system is crucial for a successful flash chromatography separation and is often guided by preliminary analysis using Thin Layer Chromatography (TLC).

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a unique liquid-liquid partition chromatography technique that does not require a solid support matrix for the stationary phase. researchgate.netoup.com This eliminates issues like irreversible adsorption of the sample onto the stationary phase, leading to high sample recovery. oup.com HSCCC is particularly well-suited for the separation of polar compounds like flavonoid glycosides from complex natural product extracts. oup.commdpi.com

The principle of HSCCC involves a coiled column that is subjected to a centrifugal force field. This allows for the retention of one phase of a biphasic liquid system (the stationary phase) while the other phase (the mobile phase) is pumped through it. The sample is then separated based on its differential partitioning between the two liquid phases.

The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. mdpi.com The partition coefficient (K) of the target compound should ideally be between 0.5 and 5 for effective separation. researchgate.netnih.gov Common solvent systems for flavonoid glycosides include mixtures of n-hexane, ethyl acetate, methanol, and water. oup.comnih.gov For instance, a system of n-hexane–ethyl acetate–methanol–water (1:7:1:7, v/v) was used to separate flavonol glycosides from Solanum rostratum. oup.com In another study, a system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) was optimized for the preparative separation of flavonoid glycosides from Psidium guajava. nih.gov

The successful application of HSCCC for the separation of various flavonoid glycosides suggests its high potential for the purification of this compound. rsc.orgoup.commdpi.commdpi.com

Table 2: Exemplary HSCCC Solvent Systems for Flavonoid Glycoside Separation

Compound TypeSolvent System (v/v/v/v)Plant Source ExampleSource
Flavonol Glycosidesn-hexane–ethyl acetate–methanol–water (1:7:1:7)Solanum rostratum oup.com
Flavonoid Glycosidesn-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4)Psidium guajava nih.gov
Flavonoid Glycosides and Caffeoylquinic Acid Derivativesmethyl tert-butyl ether/n-butanol/acetonitrile (B52724)/water (2:2:1:5 with 0.5% acetic acid)Lonicera japonica mdpi.com
Flavonoidschloroform/methanol/water/n-butanol (4:3:2:1.5)Crataegus pinnatifida mdpi.com

Purity Enhancement Strategies Post-Extraction

Following initial separation by chromatographic techniques, the fractions containing this compound may still contain impurities. Therefore, further purification steps are often necessary to achieve high purity (typically >95% for use as a reference standard). rsc.org

One common method for enhancing purity is preparative High-Performance Liquid Chromatography (prep-HPLC) . mdpi.com This technique is a scaled-up version of analytical HPLC and offers very high resolution for separating closely related compounds, such as isomers. google.com Fractions collected from HSCCC or flash chromatography can be subjected to prep-HPLC for final purification. mdpi.com For example, a combination of HSCCC and prep-HPLC was used to obtain seven flavonoids from Crataegus pinnatifida leaves with purities over 98%. mdpi.com

Recrystallization is another effective technique for purifying solid compounds. scielo.br This method relies on the principle that the solubility of a compound in a solvent changes with temperature. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the target compound crystallizes out, leaving impurities behind in the solution. Solvents like ethanol, methanol, or chloroform are commonly used for flavonoid purification. scielo.br For instance, taxifolin has been purified by recrystallization from a chloroform-methanol mixture. ajoeer.org.ng Anti-solvent recrystallization, where a second solvent in which the compound is insoluble is added to a solution of the compound, is also a viable method. mdpi.com

The purity of the final product is typically assessed using analytical HPLC with a Diode Array Detector (HPLC-DAD), which can confirm the identity and purity of the compound by its retention time and UV spectrum. scirp.org Purity levels of over 98% are often reported for commercially available reference standards of this compound. mdpi.comnih.gov

Biosynthetic Pathways and Biotransformation of Taxifolin 7 O Rhamnoside

Endogenous Plant Biosynthesis of the Taxifolin (B1681242) Aglycone (Precursor Analysis)

The journey to forming taxifolin 7-O-rhamnoside begins with the synthesis of its aglycone, taxifolin (also known as dihydroquercetin). researchgate.netresearchgate.net This process is deeply rooted in the broader phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites. researchgate.netmdpi.com

Phenylalanine Ammonia Lyase Pathway Contributions

The biosynthesis of the taxifolin aglycone commences with the amino acid L-phenylalanine. researchgate.netresearchgate.net The first committed step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.org PAL facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. researchgate.netwikipedia.org This reaction is a critical entry point into the phenylpropanoid pathway and is often a rate-limiting step in the biosynthesis of flavonoids and other polyphenolic compounds. researchgate.net The activity of PAL is highly regulated and can be induced by various stimuli, including light, nutrient levels, and pathogenic attack, highlighting its importance in plant defense and development. wikipedia.org

Cinnamate-4-hydroxylase Activity and Intermediates

Following the formation of trans-cinnamic acid, the next key enzymatic step is its hydroxylation by cinnamate-4-hydroxylase (C4H) . mdpi.comnih.gov C4H, a cytochrome P450-dependent monooxygenase, catalyzes the conversion of trans-cinnamic acid to p-coumaric acid. nih.govkegg.jp This intermediate is then activated to p-coumaroyl-CoA by the enzyme 4-coumarate-CoA ligase (4CL). researchgate.net

From p-coumaroyl-CoA, the pathway proceeds through a series of enzymatic reactions involving chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netmdpi.com Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. frontiersin.org Subsequently, flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol. In some plant species, the hydroxylation of the B-ring of naringenin by flavonoid 3'-hydroxylase (F3'H) yields eriodictyol, which is then converted to taxifolin by F3H. mdpi.comfrontiersin.org

Table 1: Key Enzymes and Intermediates in Taxifolin Aglycone Biosynthesis

EnzymeAbbreviationSubstrateProductPathway Step
Phenylalanine ammonia-lyasePALL-Phenylalaninetrans-Cinnamic acidPhenylpropanoid Pathway Entry
Cinnamate-4-hydroxylaseC4Htrans-Cinnamic acidp-Coumaric acidHydroxylation
4-Coumarate-CoA ligase4CLp-Coumaric acidp-Coumaroyl-CoACoA Ligation
Chalcone synthaseCHSp-Coumaroyl-CoA + 3x Malonyl-CoANaringenin chalconeFlavonoid Biosynthesis Entry
Chalcone isomeraseCHINaringenin chalconeNaringeninFlavanone Formation
Flavanone 3-hydroxylaseF3HNaringenin / EriodictyolDihydrokaempferol / TaxifolinDihydroflavonol Formation
Flavonoid 3'-hydroxylaseF3'HNaringeninEriodictyolB-ring Hydroxylation

Glycosylation Mechanisms and Enzymes

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical final step in the biosynthesis of this compound. This process significantly impacts the compound's solubility, stability, and biological activity. nih.gov

Role of UDP-Glycosyltransferases (UGTs) in Rhamnosylation

The rhamnosylation of taxifolin is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs) . oup.comgoogle.com These enzymes facilitate the transfer of a rhamnosyl group from an activated sugar donor, typically UDP-L-rhamnose, to the 7-hydroxyl group of the taxifolin molecule. oup.com UGTs are a large and diverse family of enzymes in plants, and they exhibit a high degree of regio- and stereospecificity, ensuring that the sugar is attached at the correct position on the aglycone. researcher.lifebuct.edu.cn The conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, located near the C-terminus of UGTs, is crucial for binding the UDP-sugar donor. oup.comgoogle.com

Exploration of Substrate Specificity for 7-O-Rhamnosylation

The substrate specificity of UGTs is a key determinant in the production of specific flavonoid glycosides. While some UGTs have broad substrate acceptance, others are highly specific for both the aglycone and the sugar donor. nih.govucl.ac.uk Research into the UGTs responsible for the 7-O-rhamnosylation of taxifolin is ongoing. Studies involving site-directed mutagenesis have identified key amino acid residues within the UGT active site that influence substrate recognition and catalytic efficiency. nih.govwiley.com For instance, specific amino acids within the PSPG box have been shown to be critical for determining the preference for UDP-rhamnose as the sugar donor. oup.com Understanding this specificity is essential for potential biotechnological applications aimed at producing specific glycosylated flavonoids.

Microbial Biotransformation and Engineered Production Approaches

The limitations of extracting this compound from natural plant sources have spurred interest in alternative production methods, including microbial biotransformation and metabolic engineering.

Genetically engineered microorganisms, such as Escherichia coli, have been developed to produce various flavonoid glycosides. nih.govacs.org These approaches often involve introducing genes from the plant biosynthetic pathway into the microbial host. For instance, E. coli has been engineered to produce taxifolin-3-O-rhamnoside (astilbin) by introducing a UDP-glycosyltransferase from Arabidopsis thaliana. nih.govresearchgate.net Further engineering to improve the intracellular supply of UDP-L-rhamnose has been shown to increase the yield of the rhamnosylated product. nih.gov

Another strategy involves the biotransformation of related, more abundant compounds. For example, astilbin (B1665800) (taxifolin-3-O-rhamnoside), which is readily available from some plant sources, can be converted to taxifolin through deglycosylation by fungal strains like Aspergillus fumigatus. mdpi.com This taxifolin can then potentially be re-glycosylated at the 7-O position using specific UGTs. While the direct microbial production of this compound is still an area of active research, these engineered systems demonstrate the potential for sustainable and scalable production of this and other valuable flavonoid glycosides. usu.edu

Genetic Engineering Strategies for Enhanced Glycoside Yields (e.g., pgi and zwf gene knockout)

To improve the efficiency and yield of flavonoid glycoside production in E. coli, various metabolic engineering strategies are employed. These strategies aim to increase the intracellular pool of the necessary sugar donors and redirect metabolic flux towards the synthesis of the target product. researchgate.netusu.edu

A particularly effective strategy involves the knockout of specific genes in the host's central carbon metabolism. The deletion of the genes pgi (encoding phosphoglucose (B3042753) isomerase) and zwf (encoding glucose-6-phosphate dehydrogenase) has been shown to significantly enhance the production of rhamnosylated flavonoids. researchgate.net

The pgi gene codes for an enzyme that directs glucose-6-phosphate (G6P) into the glycolysis pathway. researchgate.net The zwf gene product is the first enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov By knocking out both pgi and zwf, the metabolic flux of G6P is redirected. This manipulation increases the intracellular pool of precursors for nucleotide sugars like dTDP-L-rhamnose, which is the sugar donor for rhamnosylation. researchgate.net

In a study on astilbin (taxifolin-3-O-rhamnoside) production, an E. coli strain with pgi and zwf gene deletions, combined with the overexpression of the rhamnose biosynthetic pathway, demonstrated a substantial increase in product conversion. researchgate.net This engineered strain achieved a total conversion of approximately 49.5% from 100 µM of taxifolin. researchgate.net This highlights the power of redirecting central carbon metabolism to enhance the supply of essential precursors for the biosynthesis of valuable secondary metabolites. researchgate.netnih.gov

The table below summarizes the impact of these genetic modifications on the production of related flavonoid rhamnosides.

Table 1: Effect of Genetic Engineering on Rhamnoside Production in E. coli

Target ProductEngineering StrategyHost StrainKey Enzyme(s) ExpressedObserved OutcomeReference
Astilbin (Taxifolin-3-O-rhamnoside)pgi and zwf gene knockout + overexpression of rhamnose biosynthetic pathwayE. coli BL21(DE3)Arabidopsis thaliana Glycosyltransferase (ArGT3)~49.5% conversion from 100 µM taxifolin researchgate.net
Quercetin-3-O-rhamnosideCo-expression of rhamnose synthaseE. coliA. thaliana UDP-rhamnose flavonol glycosyltransferase (AtUGT78D1), Rhamnose synthase 2 (RHM2)160% increase in production compared to expressing only the glycosyltransferase. Final yield of 150 mg/L. researchgate.net
Kaempferol-3-O-rhamnosideCo-expression of rhamnose synthaseE. coliA. thaliana UDP-rhamnose flavonol glycosyltransferase (AtUGT78D1), Rhamnose synthase 2 (RHM2)Final yield of 200 mg/L. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification of Taxifolin 7 O Rhamnoside

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the intricate structure of Taxifolin (B1681242) 7-O-rhamnoside, which consists of a taxifolin (dihydroquercetin) aglycone linked to a rhamnose sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural identification of Taxifolin 7-O-rhamnoside. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to piece together the molecular puzzle.

¹H-NMR spectra provide information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning them to specific positions in the taxifolin and rhamnose units. frontiersin.org For instance, the signals for the protons on the taxifolin core appear at distinct chemical shifts, such as those for H-2 and H-3, which are characteristic of the dihydroflavonol structure. unmul.ac.id The presence of the rhamnose moiety is confirmed by signals corresponding to its anomeric proton and other sugar protons. unmul.ac.id

¹³C-NMR spectra reveal the number and type of carbon atoms in the molecule. The taxifolin skeleton shows characteristic signals for its carbonyl carbon (C-4) and the carbons of the aromatic rings. unmul.ac.id The attachment of the rhamnose sugar to the 7-position of the taxifolin is confirmed through 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range correlations between the anomeric proton of rhamnose and the C-7 of taxifolin. unmul.ac.id

Table 1: Representative ¹H and ¹³C NMR Data for Taxifolin Moiety

Position ¹³C NMR (ppm) ¹H NMR (ppm, multiplicity)
2 ~83 ~4.90 (d)
3 ~77 ~4.49 (d)
4 ~198 -
5 ~164 -
6 ~97 ~5.90 (d)
7 ~167 -
8 ~96 ~6.00 (d)
1' ~129 -
2' ~115 ~6.80 (d)
5' ~116 ~6.75 (d)

Note: Exact chemical shifts can vary depending on the solvent and instrument used. Data compiled from typical values reported in the literature. unmul.ac.id

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, HPLC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. biorlab.com The molecular formula of this compound is C₂₁H₂₂O₁₁, corresponding to a molecular weight of approximately 450.4 g/mol . nih.gov

When coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC), MS becomes a highly sensitive and selective technique for both identification and quantification. In LC-MS analysis, this compound can be identified by its precursor ion in full scan mode. Tandem MS (MS/MS) experiments are then used to fragment the precursor ion, generating a characteristic pattern of product ions. mdpi.com The fragmentation typically involves the loss of the rhamnose moiety (a loss of 146 Da), resulting in a fragment ion corresponding to the taxifolin aglycone at m/z 303. mdpi.com Further fragmentation of the taxifolin aglycone can provide additional structural confirmation. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid structure. The UV spectrum of this compound in a solvent like methanol (B129727) typically exhibits absorption maxima characteristic of flavanones. mdpi.com A major absorption band is generally observed around 289 nm. mdpi.com This technique is often used in conjunction with HPLC, where a UV detector can monitor the elution of the compound from the column.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the C-ring, aromatic C=C bonds, and C-O bonds of the ether linkage and hydroxyl groups. mdpi.com The broad band in the region of 3000-3700 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. mdpi.com The C=O stretching of the flavanone (B1672756) structure is typically observed around 1620 cm⁻¹. mdpi.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the gold standard for separating this compound from other compounds and for determining its purity and concentration in a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. biorlab.comphytopurify.com Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed. phcogres.com A mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (like methanol or acetonitrile) is used to elute the compound. phcogres.comphcogres.com

Detection is typically performed using a Diode Array Detector (DAD) or a UV detector set at the absorption maximum of the compound (around 289 nm). mdpi.comphytopurify.com By comparing the retention time and UV spectrum of a peak in a sample to that of a certified reference standard, the presence of this compound can be confirmed. Purity is assessed by the percentage of the total peak area that corresponds to the main compound, with purities often exceeding 98%. biorlab.combiocrick.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area against the concentration. phcogres.com This allows for the accurate determination of the compound's concentration in unknown samples. phcogres.com

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller particle size columns. UPLC coupled with mass spectrometry (UPLC-MS) provides a highly sensitive and specific method for the quantification of this compound, even at very low concentrations. researchgate.net

Table 2: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of water (with 0.1% formic acid) and methanol
Flow Rate 1.0 mL/min
Detection UV at 289 nm
Injection Volume 10-20 µL

| Retention Time | Varies based on specific gradient program, but is consistent for a given method |

Note: These are representative parameters and may be optimized for specific applications. phcogres.comphcogres.com

HPLC-Diode Array Detection (DAD) for Simultaneous Flavonoid Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and reliable method for the simultaneous determination of multiple flavonoids, including this compound. chemisgroup.usscioninstruments.com This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. phcogres.comphcogres.com The DAD detector then acquires the full UV-Vis spectrum of each eluting compound, which aids in peak identification and purity assessment. scioninstruments.com

Several studies have demonstrated the successful application of HPLC-DAD for the analysis of this compound alongside other flavonoids in plant extracts. scribd.commdpi.com For instance, a method was developed for the simultaneous quantification of Taxifolin and this compound (referred to as TAR) in Smilax china rhizomes. phcogres.comphcogres.com This method utilized a C18 column with a mobile phase consisting of methanol and water (90:10 v/v) at a flow rate of 1 ml/min, with detection at 254 nm. phcogres.comphcogres.com The retention times for this compound and Taxifolin were 2.917 and 3.924 minutes, respectively. phcogres.comphcogres.com

Another study on Hypericum japonicum established an HPLC-DAD method for the simultaneous determination of five bioactive flavonoids, including this compound. scribd.com The separation was achieved on a C18 column using a gradient elution of methanol and acetic acid. scribd.com The DAD detector allows for the selection of optimal detection wavelengths for different classes of polyphenols, enhancing the sensitivity and specificity of the analysis. chemisgroup.us For example, a wavelength of 278 nm is often optimal for catechins and some polyphenol acids, while 368 nm is suitable for many flavonoids. chemisgroup.us

The versatility of HPLC-DAD makes it a valuable tool for quality control and phytochemical analysis of various plant materials containing this compound. phcogres.comscribd.com

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is another powerful analytical technique for the separation and quantification of charged molecules like flavonoids. mdpi.comcbrnetechindex.com CZE separates compounds based on their electrophoretic mobility in a narrow-bore fused-silica capillary under the influence of a high electric field. mdpi.com This technique offers advantages such as high efficiency, short analysis times, and low consumption of solvents and samples. researchgate.net

The separation in CZE is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary dimensions. mdpi.commdpi.com Borate (B1201080) buffers are commonly used for the separation of polyphenolic compounds. researchgate.netmdpi.com For instance, a study on the analysis of flavonoids in Coreopsis tinctoria utilized a 50 mM borate buffer containing 15% acetonitrile (B52724) at pH 9.0 for the separation of compounds including taxifolin-7-O-glucoside. mdpi.comresearchgate.net

While UV detection is the most common detection method in CZE due to its simplicity, other detectors like mass spectrometry can be coupled to enhance sensitivity and provide structural information. researchgate.netnih.gov CZE has been successfully applied to the analysis of various flavonoids in medicinal plants and is considered a viable alternative to HPLC for certain applications. mdpi.com

Method Validation Protocols for Quantitative Analysis

To ensure the reliability and accuracy of quantitative analytical methods for this compound, a thorough validation process is essential. This process typically evaluates several key parameters as outlined by international guidelines.

Linearity, Range, and Calibration Curve Development

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. phcogres.com This is typically assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area (or height) against the corresponding concentration. phcogres.comscribd.com

The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. phcogres.com For instance, in a study quantifying this compound, a linear relationship with an R² value of 0.9963 was achieved over a concentration range of 0.1-0.8 µg/ml. phcogres.comphcogres.com Another study reported a linear range of 8.59-178 µg/mL with a correlation coefficient of 0.9995 for this compound. scribd.com

Table 1: Linearity Data for this compound Analysis

StudyLinear Range (µg/mL)Correlation Coefficient (R²)Reference
Quantification in Smilax china0.1 - 0.80.9963 phcogres.comphcogres.com
Determination in Hypericum japonicum8.59 - 1780.9995 scribd.com

Detection and Quantification Limits (LOD/LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. phcogres.com

These values are crucial for determining the sensitivity of the method. phcogres.com They can be calculated based on the standard deviation of the response and the slope of the calibration curve. lcms.cz For the analysis of this compound, one study reported an LOD of 0.077 µg/ml and an LOQ of 0.234 µg/ml. phcogres.comphcogres.com Another study determined the LOD for this compound to be 35 ng/mL. scribd.com

Table 2: LOD and LOQ Values for this compound

ParameterValue (Study 1)Value (Study 2)Reference
LOD0.077 µg/mL35 ng/mL phcogres.comphcogres.comscribd.com
LOQ0.234 µg/mL- phcogres.comphcogres.com

Precision, Accuracy, Robustness, and Reproducibility Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. phcogres.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). phcogres.com For this compound, a study reported intra-day and inter-day precision with %RSD values of 1.622% and 1.812%, respectively, which are well within acceptable limits (typically <2%). phcogres.com

Accuracy is the closeness of the test results obtained by the method to the true value. phcogres.com It is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. phcogres.com For this compound, recovery rates between 97% and 102.1% have been reported, indicating high accuracy. phcogres.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. phcogres.comresearchgate.net For an HPLC method, these parameters could include the flow rate, mobile phase composition, and column temperature. phcogres.com A robust method for this compound analysis showed that slight variations in these parameters did not significantly alter the results. phcogres.comresearchgate.net

Reproducibility assesses the precision between different laboratories. While not always included in routine validation, it is a critical parameter for standardizing methods across different locations.

Table 3: Summary of Validation Parameters for this compound Quantification

ParameterResultReference
Intra-day Precision (%RSD)1.622 phcogres.com
Inter-day Precision (%RSD)1.812 phcogres.com
Accuracy (% Recovery)98.68 phcogres.com
RobustnessRobust phcogres.comresearchgate.net

Mechanistic Investigations into Biological Activities of Taxifolin 7 O Rhamnoside: in Vitro and Pre Clinical Models

Antioxidant Activity Investigations

The antioxidant potential of taxifolin (B1681242) 7-O-rhamnoside has been explored through various assays that measure its ability to counteract oxidative stress.

Taxifolin 7-O-rhamnoside has demonstrated notable free radical scavenging capabilities. Studies have shown its effectiveness in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl (•OH) radicals. The parent compound, taxifolin, has been shown to be an effective scavenger of •OH, DPPH•, and ABTS+• radicals. nih.gov The antioxidant activity of flavonoids like taxifolin is often attributed to the number and position of hydroxyl groups in their structure. Specifically, this compound, along with other flavonoids, has been positively correlated with the scavenging rate of ABTS free radicals. mdpi.com

The scavenging activities are crucial indicators of a compound's ability to mitigate the damaging effects of free radicals in biological systems.

In cellular models, the protective effects of taxifolin, the aglycone of this compound, have been linked to the reduction of oxidative stress markers. Taxifolin has been found to protect human retinal pigment epithelial (RPE) cells from hydrogen peroxide (H₂O₂)-induced damage by inhibiting the intracellular generation of reactive oxygen species (ROS). nih.govnih.gov This protective mechanism appears to involve the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.govnih.gov The activation of NRF2 leads to the upregulation of phase II antioxidant enzymes, which play a critical role in cellular defense against oxidative stress. nih.govnih.gov

These findings suggest that taxifolin and its glycosides can bolster cellular antioxidant defenses, thereby reducing the impact of oxidative insults.

When compared to other flavonoids, the antioxidant capacity of taxifolin and its derivatives shows some distinctions. For instance, quercetin (B1663063) generally exhibits higher scavenging activity against ABTS and DPPH radicals than taxifolin. encyclopedia.pub However, taxifolin has been noted for being less toxic than quercetin. wikipedia.org The antioxidant activity of flavonoids is significantly influenced by their structural features, such as the presence of a catechol group. encyclopedia.pub While taxifolin shows potent antioxidant activity, its potency relative to other flavonoids like quercetin can vary depending on the specific assay and the structural characteristics being compared. encyclopedia.pub

Table 1: Comparative Antioxidant Activity of Taxifolin and Related Compounds This table is interactive. You can sort and filter the data.

Compound/Extract Assay Result Source
Taxifolin Hydroxyl radical (•OH) scavenging Better scavenger than Trolox (standard antioxidant) nih.gov
Taxifolin DPPH radical scavenging Effective scavenging nih.gov
Taxifolin ABTS radical scavenging Effective scavenging nih.gov
Quercetin ABTS and DPPH radical scavenging Higher activity than taxifolin encyclopedia.pub
This compound ABTS free radical scavenging Significantly positively correlated with scavenging rate mdpi.com

Reduction of Oxidative Stress Markers in Cellular Models

Antibacterial Activity Studies

The antibacterial properties of this compound have been investigated, with a particular focus on clinically relevant bacterial strains.

This compound has demonstrated in vitro antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.govselleckchem.com Studies have determined the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various MRSA isolates. The MICs were found to be in the range of 32-64 μg/ml, and the MBCs ranged from 64-128 μg/ml. nih.govresearchgate.net

Furthermore, this compound has shown synergistic effects when combined with conventional antibiotics such as ceftazidime (B193861) and levofloxacin (B1675101) against MRSA. nih.govfrontiersin.org This suggests a potential role for this compound in combination therapies to combat antibiotic-resistant infections. nih.govjaper.in

Table 2: In Vitro Antibacterial Activity of this compound against MRSA This table is interactive. You can sort and filter the data.

Parameter Concentration Range (μg/ml) Bacterial Strain Source
Minimum Inhibitory Concentration (MIC) 32-64 10 clinical isolates of MRSA nih.govresearchgate.net
Minimum Bactericidal Concentration (MBC) 64-128 10 clinical isolates of MRSA nih.govresearchgate.net

Research into the antimicrobial mechanisms of taxifolin and its rhamnosides has explored various possibilities, including enzyme inhibition. One study investigated the anti-acne properties of flavanonol rhamnosides from Koompassia malaccensis and found that while they did not show significant direct antimicrobial activity against Propionibacterium acnes, taxifolin did exhibit notable inhibition of P. acnes lipase (B570770). unmul.ac.id Specifically, taxifolin showed 31.16% inhibition of lipase at a concentration of 10 μg/ml.

Lipase inhibition is a potential mechanism through which this compound could exert an indirect antibacterial effect, particularly in the context of skin microflora.

Synergistic Effects with Conventional Antibiotics (In Vitro)

This compound has demonstrated notable synergistic activity with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) in laboratory settings. nih.govresearchgate.net In vitro studies have shown that this natural compound can enhance the efficacy of certain antibiotics, potentially offering a combinatorial approach to combat resistant bacterial strains.

A key study evaluated the synergistic effects of this compound with four different antibiotics: ampicillin (B1664943), levofloxacin, ceftazidime, and azithromycin, against ten clinical isolates of MRSA. nih.govresearchgate.net The results, determined through chequerboard and time-kill curve methods, revealed significant synergy, particularly with ceftazidime and levofloxacin. nih.gov

The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect. A FICI of ≤ 0.5 is considered synergistic. The combination of this compound with ceftazidime and levofloxacin resulted in FICI ranges of 0.187-0.375 and 0.25-0.5, respectively, indicating a strong synergistic interaction. nih.gov While some synergy and additive effects were also noted with ampicillin and azithromycin, the most potent combinations were with ceftazidime and levofloxacin. nih.govresearchgate.net

Further dynamic testing using the time-kill curve method confirmed the synergy with ceftazidime, showing a significant increase in the rate of bacterial killing. nih.gov These findings suggest that this compound has the potential to restore the effectiveness of conventional antibiotics against MRSA. nih.govresearchgate.net

Table 1: Synergistic Effects of this compound with Conventional Antibiotics against MRSA

Antibiotic FICI Range Interpretation
Ceftazidime 0.187-0.375 Synergy nih.gov
Levofloxacin 0.25-0.5 Synergy nih.gov
Ampicillin Additive/Some Synergy Additive/Some Synergy nih.govresearchgate.net
Azithromycin Additive/Some Synergy Additive/Some Synergy nih.govresearchgate.net

Anti-inflammatory Response Modulation

Taxifolin and its glycosides, including this compound, have been investigated for their ability to modulate inflammatory responses in various cellular models. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Research has shown that taxifolin can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov In cellular models, taxifolin treatment has been observed to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov

Furthermore, taxifolin has been found to inhibit cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade that is responsible for the production of prostaglandins. nih.govnih.gov Studies using lipopolysaccharide (LPS)-induced inflammatory models in RAW264.7 macrophage cells have demonstrated that taxifolin can suppress the expression of both iNOS and COX-2 at the mRNA and protein levels. nih.gov

The anti-inflammatory effects of taxifolin are closely linked to its ability to modulate intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. tandfonline.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. tandfonline.com

Studies have indicated that taxifolin can inhibit the activation of the NF-κB pathway. tandfonline.comnih.gov This inhibition is thought to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, taxifolin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. tandfonline.com

While direct in vitro studies on the modulation of cellular infiltration by this compound are limited, the inhibitory effects of taxifolin on pro-inflammatory mediators and signaling pathways suggest a potential role in reducing leukocyte infiltration at sites of inflammation. nih.gov For instance, by inhibiting the production of chemokines and adhesion molecules, which are often regulated by NF-κB, taxifolin may indirectly reduce the recruitment of immune cells. tandfonline.com

Impact on Inflammatory Signaling Pathways (e.g., NF-κB)

Anti-Proliferative Effects in Cancer Cell Lines (In Vitro/Pre-Clinical)

Taxifolin and its derivatives have been the subject of numerous studies investigating their anti-proliferative effects against various cancer cell lines. These studies have highlighted several mechanisms through which these compounds can inhibit cancer cell growth.

The anti-cancer activity of taxifolin is multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and modulation of signaling pathways crucial for cancer cell survival and proliferation. researchgate.netresearchgate.net

One of the primary mechanisms identified is the inhibition of fatty acid synthase (FAS), an enzyme that is overexpressed in many types of cancer cells and is essential for their growth. wikipedia.orgnih.gov By inhibiting FAS, taxifolin disrupts lipogenesis, leading to a reduction in cancer cell proliferation and the induction of apoptosis. nih.gov The cytotoxic effects of flavonoids, including taxifolin, have been shown to be suppressed by the addition of exogenous palmitate, the end product of FAS, further supporting the role of FAS inhibition in their anti-cancer activity. nih.gov

Furthermore, taxifolin has been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov In some cancer cell lines, taxifolin has been observed to enhance the apoptotic effects of other anti-cancer agents. plos.org

Taxifolin can also target and inhibit key signaling pathways involved in cancer progression. For example, it has been shown to suppress the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are often dysregulated in cancer. nih.gov By inhibiting these pathways, taxifolin can attenuate the expression of downstream targets like COX-2, which plays a role in inflammation and carcinogenesis. nih.gov

Table 2: Mechanisms of Cancer Cell Growth Inhibition by Taxifolin

Mechanism Effect on Cancer Cells References
Inhibition of Fatty Acid Synthase (FAS) Inhibition of cell growth, induction of apoptosis wikipedia.orgnih.gov
Induction of Apoptosis Programmed cell death nih.govplos.org
Cell Cycle Arrest Halts cell proliferation nih.gov
Inhibition of EGFR and PI3K Signaling Downregulation of pro-survival pathways nih.gov
Suppression of COX-2 Expression Reduction of inflammation and carcinogenesis nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., PI3K, Akt, ZEB2)

Current scientific literature does not provide direct evidence for the modulation of the PI3K, Akt, or ZEB2 oncogenic signaling pathways specifically by this compound. However, related flavonoid compounds have been shown to target these pathways. For instance, Lupiwighteone, an isoflavone (B191592), has been observed to induce apoptosis in human breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway. medchemexpress.com Similarly, an extract from Tripterygium wilfordii has demonstrated the ability to induce autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. selleck.cn While these findings suggest that the PI3K/Akt axis is a target for some flavonoids, further research is required to determine if this compound exerts its potential anticancer effects through this or the ZEB2 pathway.

Reversal of Chemoresistance Mechanisms (e.g., P-glycoprotein Overexpression)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). This compound has been investigated for its potential to reverse chemoresistance by inhibiting P-gp. In vitro studies have demonstrated that this compound exhibits inhibitory effects on P-glycoprotein in MDR1-MDCKII cells, a cell line genetically engineered to overexpress the human MDR1 gene. medchemexpress.com This suggests that this compound may act as a P-gp inhibitor, potentially restoring the sensitivity of resistant cancer cells to chemotherapeutic agents. medchemexpress.comselleckchem.com

Cell Line Mechanism Effect of this compound Reference
MDR1-MDCKIIP-glycoprotein (P-gp) OverexpressionInhibition of P-gp efflux activity medchemexpress.com

Neuroprotective Mechanisms (In Vitro/Pre-Clinical)

Protection against Neurotoxin-Induced Damage (e.g., Chlorpyrifos)

As of the current scientific literature, there are no specific studies investigating the protective effects of this compound against neurotoxin-induced damage, such as that caused by the organophosphate pesticide chlorpyrifos. While other flavonoids, like Silybin B, have shown neuroprotective activities, including the reduction of neuronal DNA damage and apoptosis induced by agents like cisplatin, dedicated research on this compound in this context is absent. medchemexpress.com

Attenuation of Neuroinflammation (e.g., LPS-induced)

Direct evidence detailing the attenuation of lipopolysaccharide (LPS)-induced neuroinflammation by this compound is not currently available in published research. In broader studies, an extract of Hymenaea courbaril, containing this compound among other compounds, was found to impair neutrophil chemotaxis and the release of pro-inflammatory cytokines in response to LPS. grafiati.com However, this effect was not specific to neuroinflammation. Other compounds have been noted to inhibit LPS-induced inflammation through pathways like MAPK/NF-κB, but specific data for this compound in a neuronal context is needed. selleckchem.com

Modulation of Oxidative Stress in Neuronal Cells

There is a lack of specific research focused on the modulation of oxidative stress in neuronal cells by this compound. The parent compound, taxifolin, is known to be a free radical scavenger with antioxidant capacity. medchemexpress.com Furthermore, related flavanonols like Silybin B have demonstrated anti-oxidative stress activities and are used in the study of Alzheimer's disease. medchemexpress.com However, dedicated studies to characterize the specific effects of the 7-O-rhamnoside derivative on oxidative stress parameters within neuronal cells are yet to be conducted.

Other Emerging Biological Activities (In Vitro/Pre-Clinical)

Beyond its potential role in cancer and neuroprotection, this compound has demonstrated other significant biological activities in in-vitro and pre-clinical models. Notably, it has shown both antibacterial and antiviral properties.

Antibacterial Activity: this compound has been identified as having antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired and community-acquired infections. selleck.cnselleckchem.comselleck.co.jpselleck.co.jpselleckchem.com

Antiviral Activity: Recent research has highlighted the antiviral potential of this compound. It has been identified as one of the core anti-porcine epidemic diarrhea virus (PEDV) phytochemicals in extracts from Hypericum japonicum. mdpi.commdpi.com Studies have shown that it can significantly reduce the expression of the PEDV N protein and lower viral titers in infected cells. mdpi.com Molecular docking studies further suggest that this compound may inhibit viral replication by targeting key viral proteins. mdpi.com

Activity Target Organism/Virus Observed Effect Reference
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Inhibition of bacterial growth selleck.cnselleckchem.comselleck.co.jpselleck.co.jpselleckchem.com
AntiviralPorcine Epidemic Diarrhea Virus (PEDV)Reduction of viral protein expression and viral titers mdpi.commdpi.com

Anti-Tyrosinase Activity

Scientific literature available through the conducted searches does not provide specific data on the anti-tyrosinase activity of this compound. While the parent compound, taxifolin, has been investigated for this property, dedicated studies on the 7-O-rhamnoside derivative were not found.

Anti-Toxoplasmosis Effects

There are no specific research findings in the searched scientific literature concerning the in vitro or pre-clinical anti-toxoplasmosis effects of this compound.

Anti-Tubercular Potential

No specific data from in vitro or pre-clinical models on the anti-tubercular potential of this compound were identified in the performed searches.

Antiviral Properties (e.g., Ebola Virus Inhibition)

Research has identified this compound, a flavonoid isolated from Hypericum japonicum, as a compound with notable antiviral properties, particularly against coronaviruses. abmole.comselleckchem.commdpi.com While specific studies on its effect against the Ebola virus were not found, its mechanism has been explored in the context of other viruses.

In studies investigating Porcine Epidemic Diarrhea Virus (PEDV), a coronavirus that poses a significant threat to the swine industry, this compound was identified as a key bioactive component in Hypericum japonicum extracts. mdpi.com Research demonstrated that this compound, in combination with quercetin-7-rhamnoside, significantly reduced PEDV-G2 titers in vitro. mdpi.com While neither compound showed strong antiviral efficacy on its own, their synergistic action points to a cooperative mechanism. mdpi.com These findings establish a mechanistic link for this compound as a core anti-PEDV phytochemical. mdpi.com

Further mechanistic insights were provided through in silico molecular docking studies. These analyses revealed that this compound has a strong binding affinity for two essential enzymes required for coronavirus replication: 3C-like protease (3CLpro) and papain-like protease 2 (PLP-2). mdpi.com This suggests that the compound may exert its antiviral effects by targeting and inhibiting these viral proteins, thereby disrupting the viral life cycle. mdpi.com Additionally, in silico models have suggested its potential as an inhibitor of HIV-1 protease. nih.gov

Table 1: In Silico Molecular Docking of this compound with Viral Proteases

CompoundTarget Viral ProteaseInteracting ResiduesInteraction TypeReference
This compoundHIV-1 ProteaseGly 69, Gly 21Hydrogen Bonds nih.gov
Typ 190π–π Stacking nih.gov

Hepatoprotective Mechanisms

No specific research findings concerning the hepatoprotective mechanisms of this compound in in vitro or pre-clinical models were located in the conducted searches.

Cardioprotective Mechanisms

Based on the performed searches, there is no specific scientific literature available detailing the cardioprotective mechanisms of this compound.

Osteoclastogenesis Modulation

No specific in vitro or pre-clinical data on the modulation of osteoclastogenesis by this compound were found in the available scientific literature.

Agonism of Specific Receptors (e.g., Adiponectin Receptor 2)

Extensive investigation into the biological activities of this compound reveals a notable absence of scientific literature detailing its direct interaction with Adiponectin Receptor 2 (AdipoR2). While the aglycone form, taxifolin (also known as dihydroquercetin), has been identified as an agonist of AdipoR2, this activity has not been reported for its 7-O-rhamnoside glycoside. wikipedia.orgwikiwand.com The addition of a rhamnose sugar moiety at the 7-position of the taxifolin backbone can significantly alter the molecule's pharmacological properties, including its ability to bind to and activate specific receptors.

Current research on this compound has primarily focused on other biological effects, such as its antibacterial properties. For instance, it has been shown to be active against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, in the context of metabolic syndrome and related receptor interactions, studies have centered on the aglycone, taxifolin. nih.govmdpi.com

A molecular docking study was conducted on Dihydroquercetin-7-O-rhamnoside, another name for this compound, to assess its interaction with the HER-2 active site, but this is unrelated to adiponectin receptors. researchgate.net

Therefore, based on available scientific data, there is no evidence from in vitro or pre-clinical models to suggest that this compound acts as an agonist for the Adiponectin Receptor 2.

Comparative Research on Taxifolin 7 O Rhamnoside and the Aglycone Taxifolin

Influence of Glycosylation on Biological Activity Profiles

Glycosylation of flavonoids is a natural modification that profoundly impacts their physical and biological characteristics. The attachment of a rhamnose sugar to the taxifolin (B1681242) backbone at the 7-position creates Taxifolin 7-O-rhamnoside, leading to a different biological activity profile compared to the aglycone, taxifolin.

Generally, the glycosylation of flavonoids enhances their water solubility and stability. nih.govresearchgate.net This increased solubility can improve bioavailability, a critical factor for in vivo efficacy. nih.govresearchgate.net However, this modification often leads to a decrease in in-vitro antioxidant capacity. nih.gov The radical scavenging activity of flavonoids is heavily dependent on the number and position of free hydroxyl (-OH) groups, particularly the o-dihydroxy (catechol) structure in the B-ring and hydroxyl groups at positions C-3, C-5, and C-7. nih.gov By attaching a rhamnose moiety to the C-7 hydroxyl group, this compound has one less free hydroxyl group available to neutralize free radicals compared to taxifolin, which can result in lower activity in direct antioxidant assays like DPPH or ABTS radical scavenging tests. nih.gov

Despite potentially lower direct antioxidant activity, glycosylation can confer or enhance other specific biological activities. For instance, this compound has demonstrated notable antibacterial activity, particularly against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). selleckchem.comwikipedia.org Studies have shown it can act synergistically with conventional antibiotics, enhancing their efficacy. wikipedia.orgresearchgate.net In contrast, while taxifolin possesses broad pharmacological actions including anti-inflammatory and general antioxidant effects, its glycoside shows a more specialized antibacterial profile. selleckchem.comjaper.in Furthermore, specific flavonoid glycosides are recognized for their potential in other areas; for example, this compound has been investigated for its ability to inhibit enzymes like α-amylase, suggesting a role in modulating carbohydrate absorption. mdpi.comnih.gov

The presence of the L-rhamnose sugar can lead to the glycoside being considered a "pro-drug". nih.govresearchgate.net In this model, the sugar moiety improves solubility and absorption, and once in the body, enzymatic hydrolysis can release the active aglycone, taxifolin, at the target site.

Differential Potency and Specificity in Cellular Assays

Cellular assays reveal significant differences in the potency and specificity of this compound compared to taxifolin. These differences are often linked to the altered physicochemical properties, such as solubility and membrane permeability, conferred by the rhamnose group.

In studies on cancer cell lines, the aglycone often shows different, and sometimes greater, potency. For example, in a comparative study against the human colon cancer cell line HCT-116, taxifolin itself showed potent antiproliferative activity. While direct comparative data for the 7-O-rhamnoside on this cell line is limited, related studies on taxifolin and its methylated derivatives provide insight into how modifications affect potency. acs.org Taxifolin exhibited an IC₅₀ value of 32 ± 2.35 µg/mL against HCT-116 cells. acs.org

Antiproliferative Activity of Taxifolin and Related Flavonoids against HCT-116 Colon Cancer Cells. acs.org
CompoundIC₅₀ (µg/mL)
7,3′-di-O-methyltaxifolin33 ± 1.25
3′-O-methyltaxifolin36 ± 2.25
7-O-methyltaxifolin34 ± 2.15
Taxifolin32 ± 2.35
3-O-methylquercetin34 ± 2.65
Quercetin (B1663063)36 ± 1.95

In other functional assays, the glycoside form can exhibit unique activity. Research on compounds isolated from Koompassia malaccensis evaluated taxifolin and several of its rhamnoside isomers for activities relevant to acne treatment. unmul.ac.id While none of the compounds showed strong direct antimicrobial activity against Propionibacterium acnes, taxifolin demonstrated moderate antioxidant and lipase (B570770) inhibition properties. unmul.ac.id

Comparative Bioactivity of Taxifolin and its Rhamnosides. unmul.ac.id
CompoundAntioxidant Activity (% Inhibition at 10 µg/mL)
Taxifolin31.16%
Neoastilbin (Taxifolin-3-O-rhamnoside)25.64%
Astilbin (B1665800) (Taxifolin-3-O-rhamnoside)28.47%
Isoastilbin (Taxifolin-3-O-rhamnoside)31.01%

Structural Activity Relationship (SAR) Analysis of the Rhamnose Moiety

The structure of the rhamnose sugar and its point of attachment to the taxifolin core are critical determinants of the molecule's biological activity. The analysis of this relationship (SAR) provides insight into why this compound behaves differently from its aglycone.

Blocking of an Active Site : The antioxidant activity of flavonoids is strongly linked to the presence of free hydroxyl groups. nih.govnih.gov The C-7 hydroxyl group on the A-ring of taxifolin is one of the structural features that contributes to its radical scavenging ability. nih.gov By forming a glycosidic bond at this position, the rhamnose moiety effectively "blocks" this active site. This structural change is a direct reason for the often-observed lower in vitro antioxidant activity of this compound when compared to taxifolin in cell-free chemical assays. nih.gov

Interaction with Cellular Transporters : The presence of a sugar moiety can change how the molecule interacts with and crosses cell membranes. Flavonoid glycosides may be recognized by specific transporters, such as sodium-dependent glucose transporters (SGLT1) or glucose transporters (GLUTs), which can facilitate their uptake into cells. researchgate.net This provides an alternative absorption pathway that is not available to the aglycone, potentially leading to different pharmacokinetic profiles and tissue distribution.

Role as a "Pro-drug" : The rhamnose moiety can render the flavonoid inactive until it is cleaved by specific enzymes. nih.govresearchgate.net Enzymes like rhamnosidases, present in the gut microbiota or within human cells, can hydrolyze the glycosidic bond, releasing the active aglycone, taxifolin. wur.nl This targeted release mechanism means this compound can act as a carrier molecule, delivering taxifolin to specific tissues or cellular compartments where these enzymes are active.

Comparative In Vitro Absorption and Cellular Uptake

The processes of absorption and cellular uptake are markedly different between taxifolin and its 7-O-rhamnoside derivative, primarily due to the physicochemical changes induced by glycosylation.

The most significant factor influencing absorption is water solubility. Taxifolin, as an aglycone, has low water solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption. In contrast, the attachment of the polar rhamnose sugar to form this compound dramatically increases its water solubility. nih.govresearchgate.net This enhanced solubility is a prerequisite for efficient absorption, as the compound must be dissolved in the aqueous environment of the gut to reach the intestinal wall.

Cellular uptake mechanisms also differ. Aglycones like taxifolin are generally thought to cross cell membranes via passive diffusion, driven by a concentration gradient. Their lipophilicity allows them to partition into the lipid bilayer of cell membranes.

Flavonoid glycosides, including this compound, are typically too polar to diffuse passively across membranes efficiently. Instead, their uptake is often mediated by active transport mechanisms. As mentioned, the rhamnose moiety can be recognized by sugar transporters, such as SGLT1, which are present on the apical membrane of intestinal enterocytes. researchgate.net This allows for an active, carrier-mediated uptake from the gut lumen into the intestinal cells.

Once inside the intestinal cells, flavonoid glycosides can be handled in several ways:

They may be effluxed back into the gut lumen by transporters like P-glycoprotein.

They can be hydrolyzed by cytosolic enzymes (e.g., lactase-phlorizin hydrolase or cytosolic β-glucosidases) to release the aglycone taxifolin. wur.nl

The intact glycoside may pass through the basolateral membrane into circulation.

After oral administration, it is believed that the hydrolysis of the glycoside by gut microflora is a major step in the absorption of many flavonoids. wur.nl These microorganisms in the colon can cleave the rhamnose sugar, releasing taxifolin, which can then be absorbed or further metabolized by the bacteria. wur.nl Therefore, while the initial uptake of the glycoside may be more efficient due to solubility and transporters, its ultimate bioavailability often depends on its conversion to the aglycone. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

While the parent compound, taxifolin (B1681242) (also known as dihydroquercetin), has been studied for its interaction with multiple signaling pathways, the specific molecular targets of Taxifolin 7-O-rhamnoside are less understood. researchgate.netnih.gov Future research must focus on identifying the unique and overlapping targets of the glycoside form.

Initial in silico studies have provided promising leads. Molecular docking analyses have investigated the binding affinity of this compound against key viral enzymes. One study found that it has a strong affinity for 3C-like protease (3CLpro) and papain-like protease 2 (PLP-2), which are critical enzymes for the replication of the Porcine Epidemic Diarrhea Virus (PEDV). mdpi.com It is hypothesized that the compound may inhibit viral replication by targeting these proteins. mdpi.com

Table 1: Molecular Docking Analysis of this compound with Viral Proteases

Target Protease Ligand Binding Energy (kcal/mol)
3C-like protease (3CLpro) This compound -9.5
Papain-like protease 2 (PLP-2) This compound -8.0

Data sourced from a molecular docking study on key enzymes of PEDV replication. mdpi.com

Future investigations should aim to:

Validate these in silico findings through in vitro enzyme inhibition assays.

Explore other potential viral and cellular targets using proteomics and transcriptomics.

Investigate whether this compound modulates signaling pathways known to be affected by its aglycone, taxifolin, such as the Nrf2/HO-1, PI3K/Akt, and NF-κB pathways, and to determine if it acts directly or as a prodrug after metabolic deglycosylation. semanticscholar.orgfrontiersin.orgtandfonline.com

Investigation of In Vivo Pharmacokinetic and Pharmacodynamic Profiles in Pre-Clinical Models

Currently, there is a significant gap in the understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo. The bioavailability of many flavonoid glycosides is limited, and understanding the metabolic fate of the rhamnose moiety is crucial. mdpi.com

Future pre-clinical studies in animal models should be designed to:

Determine the oral bioavailability and plasma concentration-time profiles of the intact glycoside and its metabolites, including the aglycone, taxifolin.

Characterize the distribution of the compound and its metabolites in key organs. semanticscholar.org

Identify the primary metabolic pathways, including the role of gut microbiota and host enzymes in deglycosylation.

Correlate pharmacokinetic parameters with pharmacodynamic outcomes. For instance, while the aglycone taxifolin has shown anti-hyperglycemic effects in vivo, similar studies are needed for the 7-O-rhamnoside form to establish a clear dose-response relationship. researchgate.net

Development of Advanced Delivery Systems for Enhanced Efficacy

The therapeutic potential of many flavonoids is often hampered by poor water solubility, low chemical stability, and limited bioavailability. mdpi.com The aglycone, taxifolin, is known for its poor water solubility, which presents a challenge for its clinical use. researchgate.net It is probable that this compound faces similar challenges.

To overcome these limitations, future research should focus on developing advanced delivery systems. Potential strategies include:

Nanoparticle-based systems: Encapsulating the compound in lipid-based nanoparticles (liposomes, solid lipid nanoparticles) or polymeric nanoparticles to improve solubility and stability.

Colloidal carriers: Utilizing micelles and emulsions to enhance absorption.

Bioparticle conjugation: Developing novel formulations that can protect the compound from premature degradation and facilitate targeted delivery.

These novel delivery systems could significantly enhance the bioavailability and therapeutic efficacy of this compound, making it more viable for clinical applications. mdpi.com

Exploration of Synergistic Combinations with Other Bioactive Compounds

A promising avenue for the application of this compound is its use in combination therapies to achieve synergistic effects. This approach can enhance therapeutic outcomes and potentially lower the required doses of conventional drugs, thereby reducing side effects.

Significant synergy has already been demonstrated in vitro between this compound and several conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The combination significantly enhanced the efficacy of antibiotics like ceftazidime (B193861) and levofloxacin (B1675101). nih.gov

Table 2: In Vitro Synergistic Effects of this compound (TR) with Antibiotics against MRSA

Antibiotic Combination Fractional Inhibitory Concentration Index (FICI) Range Interpretation
Ceftazidime (CAZ) TR + CAZ 0.187 - 0.375 Synergy
Levofloxacin (LEV) TR + LEV 0.25 - 0.5 Synergy
Ampicillin (B1664943) (AMP) TR + AMP Additivity/Some Synergy Additive/Weak Synergy
Azithromycin (AZM) TR + AZM Additivity/Some Synergy Additive/Weak Synergy

Data from a chequerboard microdilution assay. FICI ≤ 0.5 indicates synergy. nih.gov

Furthermore, another study found that while this compound alone did not show strong antiviral activity against PEDV, its efficacy was significantly enhanced when co-administered with Quercetin-7-rhamnoside. mdpi.com

Future research should expand on these findings by:

Investigating synergistic combinations with other classes of antibiotics, antifungals, and antiviral agents.

Exploring synergy with other flavonoids and phytochemicals for various applications, including antioxidant and anti-inflammatory effects.

Conducting in vivo studies to confirm the synergistic effects observed in in vitro models.

Optimization of Sustainable Production and Bioprocessing Methods

The reliable and sustainable supply of this compound is essential for extensive research and potential commercialization. Current production relies on extraction from plant sources, which can be inefficient.

Future efforts should be directed towards optimizing production through several approaches:

Enhanced Extraction: Developing advanced extraction methods, such as ultrasound-assisted or microwave-assisted extraction, from natural sources like Hypericum japonicum to improve yields. mdpi.com

Fermentation: Exploring and optimizing fermentation processes. For example, silage fermentation of alfalfa using specific strains of lactic acid bacteria has been shown to produce this compound, indicating a potential pathway for its production. researchgate.net

Biotransformation and Biosynthesis: Utilizing microbial systems for production. Research on related compounds has shown that engineered Escherichia coli can convert taxifolin into its 3-O-rhamnoside (astilbin). researchgate.net A similar glycosylation strategy could be developed to specifically synthesize the 7-O-rhamnoside isomer. Furthermore, fungal biotransformation has been used to deglycosylate astilbin (B1665800) to produce taxifolin, demonstrating the utility of microorganisms in modifying flavonoid glycosides. mdpi.com These biotechnological methods offer a promising route for scalable and sustainable production.

Q & A

Q. How is Taxifolin 7-O-rhamnoside isolated and purified from natural sources?

this compound is typically isolated from Hypericum japonicum (Japanese St. John’s Wort) using ethanol or methanol extraction followed by chromatographic techniques such as column chromatography (e.g., silica gel or Sephadex LH-20) and HPLC for purification . Key steps include solvent optimization (e.g., aqueous methanol) and spectral monitoring (UV-Vis at 280–320 nm) to track flavonoid-rich fractions.

Q. What spectroscopic methods are used to characterize this compound’s structure?

Structural elucidation involves:

  • NMR (¹H, ¹³C, HSQC, HMBC) to identify glycosylation patterns and rhamnose attachment at the 7-OH position.
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 595.13) and fragmentation patterns .
  • X-ray crystallography or comparative analysis with reference compounds (e.g., taxifolin derivatives) .

Q. What in vitro assays are recommended to evaluate its bioactivity?

  • Antioxidant activity : DPPH/ABTS radical scavenging and FRAP assays, with correlations to total flavonoid content .
  • Anti-inflammatory effects : ELISA-based measurement of TNF-α, IL-6, and COX-2 inhibition in LPS-stimulated macrophages.
  • Enzyme inhibition : AChE inhibition assays (e.g., Ellman’s method) with IC50 calculations .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound biosynthesis?

Heterologous production in Yarrowia lipolytica involves:

  • Inserting flavonoid pathway genes (e.g., CHS, CHI, F3H) and optimizing precursor supply (e.g., naringenin).
  • Genome-scale metabolic modeling (GSM) and flux balance analysis (FBA) to identify bottlenecks (e.g., NADPH/ATP limitations).
  • Strain engineering to enhance glycosyltransferase activity for rhamnose attachment .

Q. What mechanisms underlie its neuroprotective effects?

  • Transcriptomic analysis (RNA-seq) of brain tissues in animal models to identify pathways like Nrf2/ARE (antioxidant response) and NF-κB (anti-inflammatory).
  • Behavioral assays (e.g., Morris water maze) to assess cognitive improvements, paired with measurement of oxidative stress markers (e.g., SOD, MDA) .

Q. How to resolve contradictions in antioxidant data across studies?

Conflicting correlations (e.g., positive with FRAP but negative with DPPH in silage studies) may arise from:

  • Structural specificity : Rhamnosylation alters redox potential by modifying hydroxyl group accessibility.
  • Assay interference : Non-flavonoid compounds in crude extracts may scavenge radicals non-specifically. Use purified compounds and Pearson correlation analysis to isolate structure-activity relationships .

Q. What advanced analytical methods improve quantification in complex matrices?

  • UPLC/ESI-qTOF-HRMS : Employ C18 columns (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradients for separation.
  • MRM mode in LC-MS/MS for high sensitivity (LOD < 0.1 ng/mL) in biological samples.
  • Isotope-labeled internal standards (e.g., ¹³C-taxifolin) to correct for matrix effects .

Q. How does glycosylation impact its pharmacokinetics and bioavailability?

  • Caco-2 cell models : Assess intestinal permeability; rhamnoside’s hydrophilicity may reduce absorption vs. aglycone taxifolin.
  • Metabolomic profiling : Identify gut microbiota-mediated deglycosylation (e.g., Lactobacillus spp.) using fecal incubation assays .

Data Interpretation and Experimental Design

Q. How to design dose-response studies for in vivo neuroprotection?

  • Use randomized, double-blind, crossover trials (e.g., 50–200 mg/kg doses in rodents).
  • Measure biomarkers: Plasma 8-OHdG (oxidative DNA damage), brain BDNF levels, and fMRI for cerebral blood flow changes .

Q. What statistical approaches validate bioactivity correlations?

  • Multivariate analysis (PCA/PLS-DA) to link flavonoid profiles (e.g., this compound, acacetin) with antioxidant endpoints.
  • False discovery rate (FDR) correction for high-throughput transcriptomic data to prioritize DEGs (e.g., lysosome/phagosome pathways) .

Contradictions and Knowledge Gaps

Q. Why do some studies report weak AChE inhibition despite structural similarity to active flavonoids?

  • Steric hindrance : The rhamnose moiety may block interaction with the AChE catalytic site.
  • Selectivity assays : Compare inhibition of AChE vs. BuChE using recombinant enzymes and molecular docking (e.g., AutoDock Vina) .

Q. How to reconcile its pro-oxidant effects in specific cell lines?

  • ROS flux assays (e.g., DCFH-DA staining) in cancer vs. normal cells; taxifolin derivatives may induce apoptosis via ROS in malignancies.
  • Nrf2 knockout models to test antioxidant dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.